molecular formula C15H11ClN4OS B2899215 5-chloro-2-(methylthio)-N-(quinolin-8-yl)pyrimidine-4-carboxamide CAS No. 889306-74-5

5-chloro-2-(methylthio)-N-(quinolin-8-yl)pyrimidine-4-carboxamide

Cat. No. B2899215
CAS RN: 889306-74-5
M. Wt: 330.79
InChI Key: LZKJAJYVGKJXSY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-chloro-2-(methylthio)-N-(quinolin-8-yl)pyrimidine-4-carboxamide, also known as MQC, is a pyrimidine derivative that has been extensively studied for its potential therapeutic applications. This compound has shown promising results in various scientific research studies due to its unique chemical structure and mechanism of action.

Mechanism of Action

The mechanism of action of 5-chloro-2-(methylthio)-N-(quinolin-8-yl)pyrimidine-4-carboxamide involves the inhibition of various enzymes such as topoisomerase II, dihydrofolate reductase, and thymidylate synthase. These enzymes are essential for the growth and proliferation of cancer cells, and their inhibition by this compound leads to the induction of apoptosis and inhibition of cell proliferation.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects in scientific research studies. It has been shown to inhibit the growth and proliferation of cancer cells, reduce inflammation, and possess antibacterial and antifungal activity. Additionally, this compound has been found to have a low toxicity profile, making it a potential candidate for further development as a therapeutic agent.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 5-chloro-2-(methylthio)-N-(quinolin-8-yl)pyrimidine-4-carboxamide in lab experiments is its unique chemical structure and mechanism of action, which makes it a promising candidate for the treatment of various diseases. Additionally, this compound has been found to have a low toxicity profile, making it a safe compound for use in lab experiments. However, one of the limitations of using this compound in lab experiments is its limited solubility in water, which can make it difficult to work with in certain experimental conditions.

Future Directions

There are several future directions for the study of 5-chloro-2-(methylthio)-N-(quinolin-8-yl)pyrimidine-4-carboxamide. One potential direction is the development of novel derivatives of this compound with improved solubility and bioavailability. Additionally, further studies are needed to elucidate the precise mechanism of action of this compound and its potential therapeutic applications in various diseases. Furthermore, the development of targeted drug delivery systems for this compound could improve its efficacy and reduce potential side effects.

Synthesis Methods

The synthesis of 5-chloro-2-(methylthio)-N-(quinolin-8-yl)pyrimidine-4-carboxamide involves the reaction of 5-chloro-2-(methylthio)pyrimidine-4-carboxylic acid with quinoline-8-amine in the presence of a coupling reagent. The resulting compound is then purified and characterized using various analytical techniques such as NMR spectroscopy and mass spectrometry.

Scientific Research Applications

5-chloro-2-(methylthio)-N-(quinolin-8-yl)pyrimidine-4-carboxamide has been studied extensively for its potential therapeutic applications in various scientific research studies. It has shown promising results in the treatment of various diseases such as cancer, inflammation, and infectious diseases. This compound has been found to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. It has also been shown to possess anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines. Additionally, this compound has been found to possess antibacterial and antifungal activity.

properties

IUPAC Name

5-chloro-2-methylsulfanyl-N-quinolin-8-ylpyrimidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11ClN4OS/c1-22-15-18-8-10(16)13(20-15)14(21)19-11-6-2-4-9-5-3-7-17-12(9)11/h2-8H,1H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZKJAJYVGKJXSY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=NC=C(C(=N1)C(=O)NC2=CC=CC3=C2N=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11ClN4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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